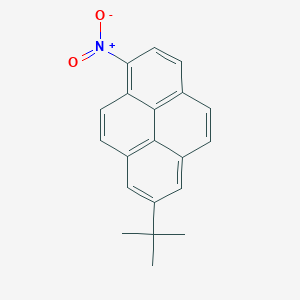![molecular formula C23H32O3 B14139500 (8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol CAS No. 141299-95-8](/img/structure/B14139500.png)
(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” is a complex organic molecule It belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions to maximize yield and purity is crucial. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules such as proteins and nucleic acids can provide insights into its mechanism of action.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties could make it useful in various manufacturing processes.
Mecanismo De Acción
The mechanism by which “(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro compounds and cyclopenta[a]phenanthrene derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture.
Uniqueness
The uniqueness of “(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” lies in its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
141299-95-8 |
|---|---|
Fórmula molecular |
C23H32O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(8S,13S,14S,17R)-13-methyl-17-prop-2-enylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C23H32O3/c1-3-9-22(24)11-8-20-19-5-4-16-15-23(25-13-14-26-23)12-7-17(16)18(19)6-10-21(20,22)2/h3,6,19-20,24H,1,4-5,7-15H2,2H3/t19-,20+,21+,22+/m1/s1 |
Clave InChI |
VBDDGDLFYDUSPM-MLNNCEHLSA-N |
SMILES isomérico |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=C3CCC5(C4)OCCO5 |
SMILES canónico |
CC12CC=C3C(C1CCC2(CC=C)O)CCC4=C3CCC5(C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


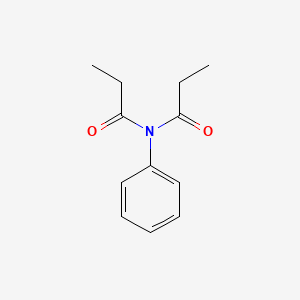
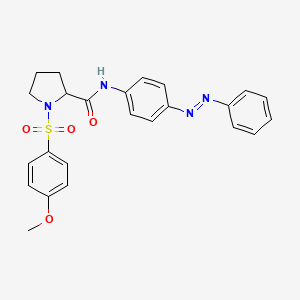
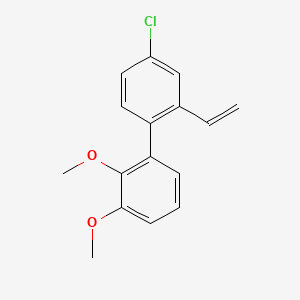
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)



![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
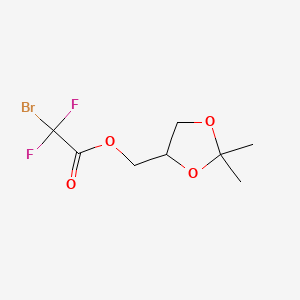
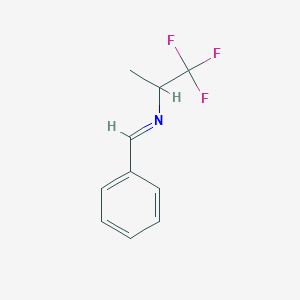

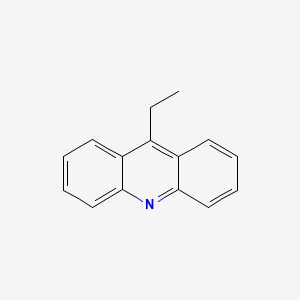
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
